molecular formula C20H28O2 B050934 Norvinisterone CAS No. 6795-60-4

Norvinisterone

カタログ番号: B050934
CAS番号: 6795-60-4
分子量: 300.4 g/mol
InChIキー: VOJYZDFYEHKHAP-XGXHKTLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: ノルビニステロンは、次の反応を含む様々な化学反応を受けます。

一般的な試薬と条件:

    酸化: クロム(VI)酸化物(CrO3)または過マンガン酸カリウム(KMnO4)などの試薬を酸性条件で使用します。

    還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。

    置換: 様々なハロゲン化剤と触媒.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ノルビニステロンの酸化は17-ケト誘導体を生成する可能性があり、還元は17-ヒドロキシ誘導体を生成する可能性があります .

科学研究の応用

化学: ノルビニステロンは、ステロイド化学の研究、特にビニル置換ステロイドの反応性を理解する上でモデル化合物として使用されてきました .

生物学および医学: 医学では、ノルビニステロンはプロゲステロン様活性のためにホルモン避妊薬として使用されていました . これはプロゲステロン受容体に結合し、排卵を抑制し、サイクル制御を提供します .

工業: ノルビニステロンはもはや販売されていませんが、その合成と反応性は、他の合成ステロイドやプロゲスチンを開発するための貴重な洞察を提供してきました .

科学的研究の応用

Contraceptive Applications

Norvinisterone is widely recognized for its role as an oral contraceptive. It can be administered alone or in combination with estrogen components such as ethinylestradiol. The combination enhances contraceptive efficacy and mitigates the risk of endometrial hyperplasia associated with unopposed estrogen therapy.

Key Points:

  • Monotherapy : Effective as a standalone contraceptive.
  • Combination Therapy : When paired with estrogen, it provides additional benefits such as improved menstrual regulation and reduced risk of endometrial cancer .

Hormone Replacement Therapy (HRT)

This compound is also employed in hormone replacement therapy for postmenopausal women. It helps alleviate menopausal symptoms such as hot flashes and vaginal atrophy while protecting against endometrial hyperplasia.

Clinical Findings:

  • In a study involving postmenopausal women, this compound demonstrated significant efficacy in reducing menopausal symptoms when used in conjunction with estrogen .

Treatment of Endometriosis

This compound is utilized to manage endometriosis-related pain. It works by suppressing ovulation and inducing changes in the endometrium that can alleviate pain associated with this condition.

Case Studies:

  • Research indicates that approximately 50% of patients with endometriosis experience relief from pelvic pain when treated with progestins like this compound .

Management of Abnormal Uterine Bleeding

The compound is effective in treating abnormal uterine bleeding, particularly in women experiencing heavy menstrual bleeding or irregular cycles.

Data Analysis:

  • A clinical trial reported that adding this compound acetate to progesterone-only pills significantly reduced both the frequency and quantity of bleeding .
Treatment GroupBleeding Frequency (Baseline)Reduction at 6 Weeksp-Value
Adding this compound Acetate3.7 ± 0.87.9 ± 3.17<0.001
Doubling Dose3.2 ± 1.35.4 ± 4.5Not Significant
No Change2.6 ± 1.54.8 ± 4.2Not Significant

Long-acting Formulations

Recent advancements have led to the development of long-acting formulations of this compound, such as microspheres for intramuscular injection, which are being explored for their potential use in contraception.

Research Insights:

  • Studies indicate that long-acting formulations may enhance compliance due to reduced dosing frequency while maintaining effective contraceptive outcomes .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is associated with certain risks, particularly concerning breast cancer and thromboembolic events.

Risks Identified:

  • Long-term use may increase the risk of breast cancer and venous thromboembolism, especially at higher therapeutic doses .
Risk FactorDescription
Breast CancerSlightly increased risk associated with prolonged use
Venous ThromboembolismModerately increased risk; dose-dependent

生物活性

Norvinisterone, also known as norethisterone, is a synthetic progestin that exhibits a range of biological activities primarily through its action on the progesterone receptor. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

Pharmacodynamics

This compound functions as an agonist of the progesterone receptor (PR) , which mediates its effects on various target tissues including the reproductive tract, breast, and central nervous system. Its mechanism of action includes:

  • Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary through negative feedback on the hypothalamus .
  • Alteration of Endometrial Environment : It induces changes in the endometrium that make it less suitable for implantation, such as atrophy and irregular secretion .
  • Modification of Cervical Mucus : Increases viscosity to impede sperm transport .

Biological Activity Summary Table

Activity Mechanism Effect
Progesterone Receptor Agonism Binds to PR, influencing gene expressionSuppresses ovulation
Androgen Receptor Agonism Weak activity; may displace testosterone from SHBGMild androgenic effects
Estrogen Receptor Activity Minimal; primarily through metabolitesNegligible estrogenic effects
Glucocorticoid Receptor Activity Very low affinityNo significant glucocorticoid effects

Clinical Applications

This compound is widely used in various therapeutic contexts:

  • Contraception : It is a key component in many oral contraceptive formulations. Its efficacy is attributed to its ability to prevent ovulation and alter endometrial conditions .
  • Endometriosis Treatment : Clinical trials have shown that this compound can alleviate pain associated with endometriosis by inducing endometrial changes and inhibiting ovulation .
  • Menstrual Regulation : It has been used to manage menstrual disorders, including amenorrhea in women unable to manage menstruation independently .

Case Studies

  • Endometriosis Management : A study involving 194 women treated with 5 to 15 mg/day of this compound for an average duration of 13 months reported no significant side effects in 55.2% of patients. Common side effects included weight gain (16.1%) and acne (9.9%) but were generally mild .
  • Pregnancy Maintenance : A high-dosage study (10 to 40 mg/day) indicated that 5.5% of women experienced mild androgenic side effects, while 18.3% of female infants showed slight virilization when mothers were treated for prolonged periods .
  • Transgender Hormone Therapy : this compound has been utilized in hormone therapy for transgender men, contributing to masculinization effects while monitoring for potential cardiovascular risks associated with hormonal treatments .

Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolites include:

  • 5α-Dihydronorethisterone : Exhibits biological activity.
  • 3α-Hydroxy-Norethisterone : Shows reduced activity compared to the parent compound.

The pharmacokinetic profile indicates:

  • Half-life : Approximately 8-10 hours.
  • Bioavailability : About 64% when administered orally.
  • Volume of Distribution : Approximately 4 L/kg, with significant protein binding (38% to SHBG and 61% to albumin) .

特性

CAS番号

6795-60-4

分子式

C20H28O2

分子量

300.4 g/mol

IUPAC名

(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChIキー

VOJYZDFYEHKHAP-XGXHKTLJSA-N

SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34

正規SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

同義語

Neoprogestin;  Nor-progestelea;  17-Ethenyl-19-nortestosterone;  17α-Vinyl-17β-hydroxy-Δ4-estren-3-one;  17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one;  17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one;  (17α)-17-Hydroxy-19-norpregna-4,20-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norvinisterone
Reactant of Route 2
Norvinisterone
Reactant of Route 3
Norvinisterone
Reactant of Route 4
Norvinisterone
Reactant of Route 5
Norvinisterone
Reactant of Route 6
Norvinisterone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。